Citreoviridin

Beschreibung

This compound has been reported in Penicillium pedemontanum, Penicillium citreonigrum, and other organisms with data available.

formed from Penicillium toxicarium, Penicillium citeoviride; Penicillium ochrosalmoneum on rice during storage

Eigenschaften

IUPAC Name |

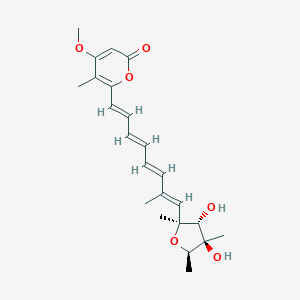

6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSVDPQAIKFBTO-OMCRQDLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017584 | |

| Record name | Citreoviridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25425-12-1 | |

| Record name | Citreoviridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25425-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citreoviridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025425121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citreoviridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citreoviridin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITREOVIRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWX7Q6CF4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Citreoviridin in "Yellow Rice": A Technical and Historical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The history of "yellow rice" disease in Japan is a compelling narrative of scientific inquiry unraveling a toxicological mystery that linked moldy rice to a debilitating neurological condition. This in-depth technical guide explores the discovery of citreoviridin, the mycotoxin produced by the fungus Penicillium citreonigrum, and its role in the once-prevalent ailment known as "Shoshin-kakke," or acute cardiac beriberi. This document provides a detailed account of the historical context, the pioneering researchers, the experimental methodologies employed in the mid-20th century for its isolation and characterization, and the toxicological studies that solidified its pathological significance. Furthermore, it presents a contemporary understanding of the molecular mechanisms of this compound's toxicity, including its impact on mitochondrial ATP synthase and downstream signaling pathways. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in mycotology, toxicology, and drug development.

Historical Context: The Emergence of "Yellow Rice" Disease

The story of this compound is intrinsically linked to the history of rice production and storage in Japan. As early as 1891, observations were made by Sakaki that moldy, unpolished rice could be fatal to experimental animals, producing symptoms indicative of paralysis of the central nervous system, a condition colloquially known as "Shoshin-kakke". This early work laid the foundation for the "rice, fungus, and toxin" hypothesis that would guide future research.

Following World War II, Japan faced rice shortages and relied on imports, which unfortunately included shipments of moldy rice. This led to a renewed urgency in understanding the toxicity of fungi found in discolored rice grains. The term "yellow rice" became a collective name for rice contaminated with various toxigenic Penicillium species. It was in this context that Japanese scientists embarked on a systematic investigation to isolate and identify the causative toxic agents.

The Pioneering Discovery and Isolation of this compound

The pivotal work on the specific type of "yellow rice" associated with neurological symptoms was conducted by a team of Japanese researchers. While modern techniques for mycotoxin analysis, such as HPLC and LC-MS/MS, are now standard, the initial isolation and characterization of this compound in the mid-20th century relied on classical biochemical methods.

Fungal Strain and Culture Conditions

The fungus responsible for producing this compound was initially identified as Penicillium toxicarium by I. Miyake, though it was later classified as Penicillium citreonigrum. Early researchers would have cultured the fungus on sterile rice media to produce the toxin.

Table 1: Historical Culture Method for Penicillium citreonigrum

| Parameter | Description |

| Fungal Strain | Penicillium citreonigrum (initially P. toxicarium) |

| Culture Medium | Sterile, polished rice grains |

| Incubation Temperature | Approximately 25°C |

| Incubation Time | Several weeks to allow for fungal growth and toxin production. |

Extraction and Purification of this compound

The extraction and purification of this compound from the moldy rice cultures was a multi-step process that, while not explicitly detailed in readily available English literature, can be inferred from the standard biochemical techniques of the era.

Experimental Protocol: Inferred Historical Method for this compound Isolation

-

Drying and Grinding: The moldy rice culture was first dried to remove moisture and then finely ground to increase the surface area for solvent extraction.

-

Solvent Extraction: The ground material was then subjected to extraction with an organic solvent. Based on the chemical properties of this compound, a moderately polar solvent like chloroform or a mixture of solvents would have been used to efficiently extract the mycotoxin from the rice matrix.

-

Filtration and Concentration: The resulting solvent extract was filtered to remove solid rice and fungal debris. The filtrate was then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract, a mixture of various fungal metabolites and lipids, was then subjected to column chromatography. Adsorbents like silica gel or alumina would have been used, with a gradient of solvents of increasing polarity to separate

Penicillium citreonigrum: A Comprehensive Technical Guide to Citreoviridin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Penicillium citreonigrum as a producer of the mycotoxin citreoviridin. It covers quantitative production data, detailed experimental protocols for cultivation, extraction, and purification, and the genetic basis of this compound biosynthesis.

Introduction

Penicillium citreonigrum is a filamentous fungus recognized for its production of this compound, a yellow mycotoxin.[1][2] this compound has been associated with "yellow rice" disease, which has caused outbreaks of cardiac beriberi.[3][4] The toxin is a polyketide with neurotoxic effects, capable of inducing respiratory failure, paralysis, and convulsions in humans and animals.[1][5] Due to its potential health risks and its unique chemical structure, the study of this compound and its production by P. citreonigrum is of significant interest to researchers in toxicology, natural product chemistry, and drug development. This guide consolidates key technical information to facilitate further research and application.

This compound Production by Penicillium citreonigrum

Penicillium citreonigrum can be cultured under laboratory conditions to produce this compound. The yield of this compound is influenced by the culture medium and conditions. Both solid and liquid fermentation methods have been successfully employed.

Quantitative Data on this compound Production

The following table summarizes quantitative data on this compound production by P. citreonigrum from various studies.

| Strain | Culture Medium | Fermentation Type | Incubation Time & Temperature | Yield | Reference |

| Not Specified | Yeast Extract Sucrose (YES) Liquid Medium | Submerged | 8 days at 25°C | 5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks) | [3][4][6][7] |

| IMI92228 | Yeast Extract Sucrose (YES) Agar | Solid-State | 14 days at 25°C | Peak production of approx. 120 µg/cm² at day 10 | [1] |

| IMI92228 | YES Agar with 5% NaCl | Solid-State | 14 days at 25°C | Peak production of approx. 40 µg/cm² at day 14 | [1] |

| Not Specified | Rice | Solid-State | Not Specified | 12 to 96.7 ng/g in rice; 128 and 254 ng/g in bran | [8][9][10][11] |

Experimental Protocols

This section details the methodologies for the cultivation of P. citreonigrum, and the extraction, purification, and quantification of this compound.

Fungal Cultivation

3.1.1 Solid-State Fermentation on YES Agar

-

Medium Preparation: Prepare Yeast Extract Sucrose (YES) agar with the following composition per liter of distilled water: 4 g of yeast extract, 20 g of sucrose, and 15 g of agar.[1] For high-salinity conditions, 5% NaCl can be added.

-

Inoculation and Incubation: Inoculate the surface of the YES agar plates with P. citreonigrum spores or mycelia. Incubate the plates at 25°C for up to 14 days.[1]

3.1.2 Submerged Fermentation in YES Liquid Medium

-

Medium Preparation: Prepare Yeast Extract Sucrose (YES) liquid medium with 4 g/L of yeast extract and 20 g/L of sucrose in distilled water.

-

Inoculation and Incubation: Inoculate 500 mL of YES liquid medium with P. citreonigrum. Incubate at 25°C for 8 days in stationary flasks.[3][4][6] The fungus will exhibit rapid growth, covering the medium surface within approximately 4 days.[4]

Extraction of this compound

The following protocol is a composite of methods described for both solid and liquid cultures.

-

From Solid Agar Culture:

-

Excise a plug of the fungal culture from the agar plate.

-

Place the plug in 1 mL of chloroform.

-

Sonication: Sonicate the mixture for 20 minutes.[1] Studies have shown that 20 to 30 minutes of sonication provides the best extraction efficiency.[6]

-

Collect the chloroform layer.

-

Evaporate the chloroform under a stream of nitrogen gas.

-

Re-dissolve the dried extract in 1 mL of acetonitrile for analysis.[1]

-

-

From Liquid Culture and Mycelium:

-

Separate the mycelium from the liquid medium by filtration.

-

Liquid Medium Extraction: Extract the this compound from the liquid medium using chloroform.

-

Mycelium Extraction: Extract the this compound from the mycelium with chloroform, aided by sonication (20 minutes) or agitation.[6] A significant portion of this compound (approximately 74.3%) is found within the mycelia.[3][4][6][7]

-

Combine the chloroform extracts from the liquid medium and the mycelium.

-

Filter the combined extract through anhydrous sodium sulfate.

-

Evaporate the solvent to dryness to obtain the crude toxin extract.[4]

-

Purification of this compound

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Inject the dissolved extract into a semi-preparative HPLC system.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A typical mobile phase is a mixture of methanol and water with 1% acetic acid (e.g., 65:35 v/v).[6]

-

Detection: Monitor the elution at 385 nm.[6]

-

Collect the fractions corresponding to the this compound peak.

-

Concentrate the collected fractions using a rotary evaporator and then lyophilize to obtain purified this compound.[6] This method can yield this compound with a purity of approximately 27.1% from the crude extract.[3][4][6]

-

Quantification of this compound

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection and quantification of this compound.[1]

-

Sample Preparation: Prepare samples as described in the extraction protocol.

-

LC Separation: Use a C18 column with a mobile phase gradient of acetonitrile and water or 5 mmol/L acetic ammonium and methanol.[12][13]

-

MS/MS Detection: Utilize an appropriate mass spectrometer for detection and quantification against a standard curve.

-

-

Ultra-High-Performance Liquid Chromatography (UHPLC) with Fluorescence Detection: A sensitive reverse-phase UHPLC fluorescence method has also been developed for quantifying this compound.[12]

Biosynthesis of this compound

The biosynthesis of this compound in P. citreonigrum is governed by a gene cluster.

This compound Biosynthesis Gene Cluster

Whole-genome analysis of P. citreonigrum has identified a gene cluster responsible for this compound biosynthesis.[1][14] This cluster contains four genes homologous to the this compound biosynthesis genes found in Aspergillus terreus. The expression of these four genes is highly correlated with this compound production.[1][14] The genes in the P. citreonigrum cluster are designated as ci-ctvA, ci-ctvB, ci-ctvC, and ci-ctvD.[1]

Caption: this compound biosynthesis gene cluster in P. citreonigrum.

Proposed Biosynthetic Pathway

While the exact enzymatic steps are still under investigation, the functions of the homologous genes in A. terreus suggest a pathway involving a polyketide synthase, followed by methylation and oxidation steps to form the final this compound molecule. The regulation of this pathway is complex, likely involving global regulators sensitive to environmental cues such as carbon and nitrogen sources.

Experimental and Analytical Workflows

The following diagrams illustrate the workflows for the production and analysis of this compound from P. citreonigrum.

Caption: Production and purification workflow for this compound.

Caption: Quantification workflow for this compound using LC-MS/MS.

Conclusion

Penicillium citreonigrum is a reliable source for the production of this compound. The methodologies outlined in this guide provide a solid foundation for researchers to cultivate this fungus, extract and purify the mycotoxin, and perform accurate quantification. Understanding the genetic basis of its production opens avenues for metabolic engineering to enhance yields or produce novel analogs. Further research into the regulatory networks governing this compound biosynthesis will be crucial for optimizing its production for various scientific applications.

References

- 1. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Constituents of the Deep-Sea-Derived Penicillium citreonigrum MCCC 3A00169 and Their Antiproliferative Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and full characterisation of this compound produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. toxicologia.unb.br [toxicologia.unb.br]

- 7. researchgate.net [researchgate.net]

- 8. Production of this compound by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Production of this compound by Penicillium citreonigrum strains associated with rice consumption and beriberi cases in the Maranhão State, Brazil [agris.fao.org]

- 11. Production of this compound by Penicillium citreonigrum strains associated with rice consumption and Beriberi cases in the Maranhão State, Brazil - CONICET [bicyt.conicet.gov.ar]

- 12. researchgate.net [researchgate.net]

- 13. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum | MDPI [mdpi.com]

- 14. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Citreoviridin as an ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism by which Citreoviridin, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, inhibits the function of F1F0-ATP synthase, a critical enzyme in cellular energy metabolism.

Executive Summary

This compound is a potent inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V). Its primary mechanism of action involves binding to the β subunit of the F1 catalytic domain, leading to the inhibition of both ATP synthesis and hydrolysis. This inhibition is characterized as uncompetitive with respect to ATP hydrolysis and noncompetitive for ATP synthesis. Notably, this compound and another well-characterized F1-ATPase inhibitor, aurovertin, bind to distinct sites on the β subunit. The downstream consequences of this inhibition include a disruption of cellular energy homeostasis, leading to an increase in the mitochondrial membrane potential and the activation of cellular stress responses.

Mechanism of Action

Target and Binding Site

This compound specifically targets the F1 portion of the mitochondrial ATP synthase. The F1 complex is responsible for the catalytic synthesis and hydrolysis of ATP. Extensive research has demonstrated that this compound binds directly to the β subunit of the F1-ATPase[1][2]. The F1 complex has three β subunits, each of which contains a catalytic site for ATP synthesis/hydrolysis. Evidence suggests that this compound and aurovertin, another F1-ATPase inhibitor that also binds to the β subunit, occupy non-identical sites[1][2]. This is supported by findings that the binding of this compound is noncompetitive with respect to aurovertin[1][2].

Mode of Inhibition

This compound exhibits a dual inhibitory effect on the F1-ATPase:

-

Uncompetitive Inhibition of ATP Hydrolysis: In the hydrolytic cycle, this compound is an uncompetitive inhibitor. This implies that it preferentially binds to the enzyme-substrate (ATPase-ATP) complex.

-

Noncompetitive Inhibition of ATP Synthesis: During ATP synthesis, this compound acts as a noncompetitive inhibitor. This mode of inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex with equal affinity, thereby reducing the catalytic efficiency of the enzyme without affecting substrate binding.

Conformational Effects

The F1-ATPase operates through a rotary mechanism, where the central γ subunit rotates within the α3β3 hexamer, inducing conformational changes in the β subunits. These conformational states are typically described as open (O), loose (L), and tight (T), which correspond to different stages of nucleotide binding, catalysis, and product release[3][4]. While the precise conformational changes induced by this compound have not been elucidated in high-resolution structural studies, its inhibitory action likely involves the stabilization of a specific, non-productive conformational state of the β subunit. This would disrupt the coordinated cycling of the β subunits through the O, L, and T states, thereby stalling the rotational catalysis of the enzyme[5]. Unlike aurovertin, this compound does not cause a significant enhancement of fluorescence upon binding to the F1-ATPase, suggesting that the conformational changes it induces are distinct from those caused by aurovertin.

Quantitative Data

The inhibitory potency of this compound against mitochondrial F1F0-ATP synthase has been quantified in various studies. The following table summarizes the key inhibitory and dissociation constants reported in the literature.

| Parameter | Enzyme Source | Substrate/Process | Value | Reference |

| Ki | Beef Heart Mitochondria (soluble F1) | ATP Hydrolysis | 4.5 µM | |

| Kii | Beef Heart Mitochondria (soluble F1) | ITP Hydrolysis | 4.3 µM | |

| Kis | Beef Heart Mitochondria (soluble F1) | ITP Hydrolysis | 1.03 µM | |

| Ki | Beef Heart Mitochondria (membrane-bound) | ATP Hydrolysis | ~4 µM | |

| Kis | Beef Heart Mitochondria (membrane-bound) | ATP Synthesis | 0.12 µM | |

| Kii | Beef Heart Mitochondria (membrane-bound) | ATP Synthesis | 0.16 µM | |

| K1 | Yeast F1-ATPase | ATP Hydrolysis | 2 µM | [1][2] |

| KD | Ox Heart Mitochondria | - | 0.5 - 4.2 µM | |

| KD | Rat Liver Mitochondria | - | 0.15 µM |

Experimental Protocols

Measurement of Mitochondrial ATPase Activity (ATP Hydrolysis)

This protocol is adapted from established methods for measuring the rate of ATP hydrolysis by isolated mitochondria or submitochondrial particles.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is coupled to the oxidation of NADH in an enzyme-coupled assay. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the ATPase activity.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 50 mM KCl

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP, 100 mM)

-

Pyruvate kinase (PK, ~500 units/mL)

-

Lactate dehydrogenase (LDH, ~1000 units/mL)

-

NADH solution (10 mM)

-

This compound stock solution (in DMSO or ethanol)

-

Oligomycin (optional, as a positive control for F0F1-ATPase inhibition)

Procedure:

-

Prepare the reaction mixture in a cuvette by adding assay buffer, PEP, PK, LDH, and NADH to their final concentrations.

-

Add the mitochondrial preparation to the cuvette and incubate for a few minutes to allow the temperature to equilibrate to 37°C.

-

Add the desired concentration of this compound or vehicle control and incubate for a predetermined time.

-

Initiate the reaction by adding ATP.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

ATPase activity is expressed as nmol of ATP hydrolyzed per minute per mg of protein.

Determination of ADP-Stimulated Respiration (State 3 Respiration)

This protocol measures the rate of oxygen consumption by isolated mitochondria in the presence of a respiratory substrate and ADP.

Principle: In well-coupled mitochondria, the rate of respiration is tightly linked to ATP synthesis. The addition of ADP (the substrate for ATP synthase) stimulates oxygen consumption, which is measured using an oxygen electrode.

Materials:

-

Isolated mitochondria

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA (fatty acid-free), pH 7.2

-

Respiratory substrate (e.g., 10 mM glutamate and 5 mM malate for Complex I-linked respiration, or 10 mM succinate for Complex II-linked respiration)

-

ADP solution (10 mM)

-

This compound stock solution

-

Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add the isolated mitochondria to the chamber, followed by the respiratory substrate. This will establish the basal rate of respiration (State 2).

-

Add the desired concentration of this compound or vehicle control and incubate.

-

Initiate State 3 respiration by adding a known amount of ADP.

-

Record the rate of oxygen consumption.

-

The rate of ADP-stimulated respiration is calculated from the slope of the oxygen consumption trace.

Visualizations

Signaling Pathway of ATPase Inhibition

Caption: Downstream signaling effects of this compound-mediated ATPase inhibition.

Experimental Workflow for Characterizing this compound's Mechanism

Caption: A typical experimental workflow for characterizing an F1-ATPase inhibitor.

Logical Relationship of this compound's Interaction with F1-ATPase

Caption: this compound's interaction with the F1-ATPase complex.

References

- 1. Binding of this compound to the beta subunit of the yeast F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Conformational Dynamics of the F1-ATPase β-Subunit: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]

The Nexus of Citreoviridin Exposure and Cardiac Beriberi: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoviridin (CTV), a mycotoxin produced by several species of Penicillium and Aspergillus, has been epidemiologically linked to acute cardiac beriberi, a severe cardiovascular syndrome historically associated with thiamine (Vitamin B1) deficiency. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's cardiotoxicity, its direct relationship with the pathophysiology of cardiac beriberi, and the experimental methodologies used to investigate these effects. By inhibiting mitochondrial ATP synthase, this compound disrupts cellular energy metabolism, leading to a cascade of events that mimic and potentially exacerbate the cardiac manifestations of thiamine deficiency. This guide synthesizes toxicological data, outlines key signaling pathways, and details relevant experimental protocols to serve as a foundational resource for researchers in toxicology, cardiology, and drug development.

Introduction: The "Yellow Rice Toxin" and Cardiac Failure

This compound is a polyketide mycotoxin frequently found as a contaminant in staple grains like rice and corn, particularly under conditions of improper storage. Historically, outbreaks of a fulminant type of heart failure known as "Shoshin-kakke" or acute cardiac beriberi in Japan and other regions were linked to the consumption of moldy "yellow rice". While beriberi is classically defined as a disease of thiamine deficiency, the presence of this compound in contaminated food sources suggests a synergistic or causative role for the mycotoxin in the development of the cardiac form of the disease.

Cardiac beriberi is characterized by high-output cardiac failure, vasodilation, fluid retention, and can rapidly progress to circulatory collapse and death. The link to this compound is predicated on the toxin's ability to induce similar neurological and cardiovascular symptoms in animal models and its profound impact on cellular energy production, a process critically dependent on thiamine.

Molecular Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary molecular target of this compound is the mitochondrial F1Fo-ATP synthase, the enzyme responsible for the synthesis of ATP through oxidative phosphorylation.

2.1 Binding and Inhibition

This compound acts as a potent, non-competitive inhibitor of the F1 subunit of the ATP synthase complex. Specifically, it binds to the β-subunit of the F1 portion, at a site distinct from that of other inhibitors like aurovertin. This binding event locks the enzyme in a conformation that prevents both ATP synthesis and, to a lesser extent, ATP hydrolysis. This inhibition is highly specific and potent, with dissociation constants (KD) in the micromolar to nanomolar range, effectively shutting down the primary engine of cellular energy production.

Pathophysiological Link to Cardiac Beriberi

The inhibition of ATP synthase by this compound initiates a cascade of cellular events that culminates in the clinical manifestations of cardiac beriberi. The heart, with its exceptionally high energy demand, is particularly vulnerable to this disruption in ATP production.

3.1 Energy Depletion and Metabolic Shift A severe reduction in cellular ATP impairs all energy-dependent processes within cardiomyocytes, including muscle contraction (systolic dysfunction), relaxation (diastolic dysfunction), and maintenance of ion gradients by pumps like Na+/K+-ATPase and Ca2+-ATPase. This energy crisis forces a shift to anaerobic glycolysis, leading to the accumulation of lactate and subsequent lactic acidosis, a key feature of severe beriberi.

3.2 The PPAR-γ-mTORC2 Signaling Pathway Recent research has elucidated a specific signaling pathway through which this compound induces cardiotoxicity.

-

PPAR-γ Inhibition: this compound inhibits the transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of fatty acid metabolism and inflammation.

-

mTORC2 Downregulation: Inhibition of PPAR-γ leads to the downregulation of the mechanistic Target of Rapamycin Complex 2 (mTORC2), a crucial kinase for cell survival and metabolism.

-

Autophagy Induction: The suppression of the PPAR-γ-mTORC2 axis stimulates autophagy, the cellular process of self-digestion.

-

Apoptosis: Dysregulated and excessive autophagy can trigger apoptosis (programmed cell death) through the lysosomal-mitochondrial axis, leading to cardiomyocyte loss, myocardial injury, and heart failure.

Thiamine and selenium have been shown to protect against this cascade by enhancing the basal activity of PPAR-γ, thereby counteracting the effects of this compound.

The Unseen Contaminant: A Technical Guide to Citreoviridin in Cereals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrence of citreoviridin, a mycotoxin found in contaminated cereals. This document details the prevalence and concentration of this toxin, outlines the methodologies for its detection and quantification, and explores its molecular mechanisms of action. The information presented herein is intended to support research efforts, enhance food safety protocols, and inform the development of potential therapeutic interventions.

Natural Occurrence and Quantitative Data

This compound is a mycotoxin produced by several species of fungi, most notably Penicillium citreonigrum and Eupenicillium ochrosalmoneum.[1] Contamination is frequently reported in staple cereals such as rice and maize, particularly when stored in damp conditions.[1] The presence of this compound in the food chain poses a significant health risk, as it has been linked to adverse neurological and cardiovascular effects.[1]

A summary of quantitative data from various studies on the natural occurrence of this compound in contaminated cereals is presented in Table 1. This data highlights the varying levels of contamination across different cereal types and geographical locations.

| Cereal | Country/Region | No. of Samples Analyzed | Incidence of Contamination | Concentration Range (µg/kg) | Reference(s) |

| Rice | Brazil | 420 | 0.7% (3 samples) | 12 - 96.7 | [2] |

| Rice Bran | Brazil | Not Specified | 2 samples positive | 128 - 254 | [2] |

| Maize | USA (Southern Georgia) | 8 (bulk samples) | 75% (6 samples) | 19 - 2,790 | [3][4] |

| Maize (Hand-picked, yellowed kernels) | USA (Southern Georgia) | Not Specified | High | 53,800 - 759,900 | [4] |

| Maize (Experimentally inoculated) | Not Applicable | Not Specified | High in wounded kernels | 142,000 - 2,780,000 | [4] |

Experimental Protocols for this compound Analysis

Accurate and reliable detection and quantification of this compound in cereal matrices are crucial for food safety and research. The following sections detail the common experimental protocols employed for its analysis.

Sample Preparation and Extraction

A representative workflow for the extraction of this compound from cereal samples is outlined below. The choice of solvent and purification steps is critical for achieving high recovery and minimizing matrix interference.

References

- 1. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of oxidative stress in this compound-induced DNA damage in human liver-derived HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis through oxidative damage and inflammatory response in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of purified Citreoviridin.

An In-depth Technical Guide to the Physical and Chemical Properties of Purified Citreoviridin

For: Researchers, scientists, and drug development professionals.

Overview

This compound is a mycotoxin produced by various fungal species, including those from the Penicillium and Aspergillus genera. Recognized as a potent neurotoxin, its primary mechanism of action involves the specific inhibition of mitochondrial F-type ATPase (also known as ATP synthase), a critical enzyme in cellular energy production. This technical guide provides a detailed summary of the physical and chemical properties of purified this compound, comprehensive experimental protocols for its production and characterization, and a visual representation of its key biological interaction.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its accurate identification, handling, and use in experimental settings. The data below has been compiled from various scientific sources.

| Property | Value |

| Appearance | Bright yellow to orange crystalline solid or powder. |

| Molecular Formula | C₂₃H₃₀O₆ |

| Molecular Weight | 402.5 g/mol |

| Melting Point | 107-111 °C |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform. It has limited solubility in water. |

| Stability | This compound is sensitive to light. It can undergo photo-isomerization to isothis compound, a less active isomer, a process that can occur over long-term storage even under frozen conditions. |

| UV/Vis Absorption Maxima (in Methanol) | 236 nm, 285 nm (ε ≈ 20,058), 294 nm (ε ≈ 21,959), 387 nm (ε ≈ 31,590), and 389 nm. |

| Fluorescence (in Ethanol) | Excitation maximum at approximately 380 nm with a broad emission maximum at 530 nm. |

Experimental Protocols

The following sections detail the accepted methodologies for the production, purification, and subsequent characterization of this compound.

Production and Extraction

This compound is typically produced via fungal fermentation and extracted using organic solvents.

-

Fungal Fermentation : Penicillium citreonigrum is cultured in 500 mL flasks containing Yeast Extract Sucrose (YES) liquid medium. The cultures are incubated at 25°C for 8 to 10 days in stationary conditions.

-

Harvesting and Extraction :

-

The culture is filtered through paper to separate the mycelium from the liquid medium.

-

The liquid medium is subjected to liquid-liquid extraction twice using chloroform.

-

The mycelium is fragmented, submerged in chloroform, and sonicated for approximately 20 minutes to efficiently extract the intracellular toxin.

-

-

Crude Extract Preparation : The chloroform extracts from both the medium and the mycelium are combined, filtered through anhydrous sodium sulfate to remove water, and evaporated to dryness using a rotary evaporator to yield a crude, yellow-orange residue.

Purification by Semi-Preparative HPLC

The crude extract is refined using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Sample Preparation : The dried crude extract is dissolved in the HPLC mobile phase (e.g., methanol:water, 65:35, with 1% acetic acid) to a concentration of about 50 mg/mL and filtered through a 0.45 µm filter.

-

HPLC System and Conditions :

-

Column : A C18 semi-preparative column (e.g., Gemini 150 x 10 mm, 5 µm particle size) is typically used.

-

Mobile Phase : An isocratic mobile phase of methanol and water (e.g., 65:35 v/v) with 1% acetic acid is effective.

-

Flow Rate : A flow rate of 5 mL/min is maintained.

-

Column Temperature : The column is maintained at 40°C.

-

Detection : The eluent is monitored at 385 nm, near one of the absorbance maxima of this compound.

-

-

Fraction Collection and Final Processing : The peak corresponding to this compound is collected. The collected fraction is then concentrated by rotary evaporation and lyophilized to yield a purified, solid powder.

Structural and Purity Characterization

The identity and purity of the final product are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Instrumentation : Spectra are recorded on an NMR spectrometer operating at frequencies such as 300 MHz for ¹H and 75.46 MHz for ¹³C.

-

Sample Preparation : The purified solid is dissolved in a deuterated solvent like chloroform-d (CDCl₃).

-

Analysis : The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are compared against established literature values to confirm the molecular structure.

-

-

Mass Spectrometry (MS) :

-

Instrumentation : Analysis is performed using a Liquid Chromatography (LC) system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QTRAP) instrument, with an Electrospray Ionization (ESI) source.

-

Analysis : In positive ESI mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight. Tandem MS (MS/MS) can be used to obtain characteristic fragment ions (e.g., transitions m/z 403 → 139 and 403 → 297) for definitive identification.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Sample Preparation : A potassium bromide (KBr) pellet is prepared using the dried, purified this compound.

-

Analysis : The FT-IR spectrum is acquired to identify key functional groups present in the molecule, such as hydroxyls, carbonyls, and double bonds.

-

-

Ultraviolet-Visible (UV/Vis) Spectroscopy :

-

Sample Preparation : A solution of the purified compound is prepared in methanol.

-

Analysis : The absorbance spectrum is measured to verify the characteristic absorption maxima and can be used for quantification based on the Beer-Lambert law.

-

Visualizations: Workflow and Mechanism of Action

The following diagrams provide a visual summary of the experimental processes and the biological target of this compound.

Caption: Workflow for this compound production, purification, and characterization.

Caption: this compound inhibits the β subunit of the F1 moiety of ATP synthase.

In Vitro Biological Activities of the Mycotoxin Citreoviridin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in stored cereals like rice and corn.[1][2][3] Historically linked to acute cardiac beriberi, known as "yellow rice disease," this neurotoxin elicits a range of potent biological effects at the cellular level.[2][4] This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its molecular mechanisms, quantitative toxicological data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the multifaceted effects of this mycotoxin.

Core In Vitro Biological Activities

This compound exhibits a spectrum of biological activities in vitro, primarily centered around its ability to disrupt cellular energy metabolism and induce programmed cell death. Its most well-characterized effect is the potent inhibition of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[5][6] This disruption of energy homeostasis triggers a cascade of downstream events, including oxidative stress, inflammation, and ultimately, apoptosis in various cell types.[7][8]

Inhibition of Mitochondrial ATP Synthase

This compound is a specific and potent inhibitor of mitochondrial ATP synthase.[5] It binds to the β-subunit of the F1 portion of the enzyme, at a site distinct from that of another common inhibitor, aurovertin.[6][9] This binding event locks the enzyme in a conformation that prevents the synthesis of ATP. The inhibition is non-competitive with respect to aurovertin.[6][9]

The inhibitory potency of this compound on ATP synthase has been quantified in various mitochondrial preparations. The dissociation constant (KD) for the this compound-ATPase complex is reported to be in the micromolar range, varying between different species and mitochondrial sources.[5]

Induction of Apoptosis

A significant consequence of this compound-induced cellular stress is the activation of apoptotic pathways. This has been observed in multiple cell lines, including rat pheochromocytoma (PC-12) cells, human liver cancer (HepG2) cells, and human cervical cancer (HeLa) cells.[1][7][8] The apoptotic cascade is initiated by a combination of factors, including mitochondrial dysfunction, oxidative damage, and inflammatory responses.[7]

In PC-12 cells, this compound treatment leads to a significant increase in apoptosis, accompanied by increased lactate dehydrogenase (LDH) activity, a marker of cell damage.[7] The underlying mechanism involves the induction of oxidative stress, evidenced by elevated levels of reactive oxygen species (ROS) and malondialdehyde, and a decrease in glutathione activity.[7] Furthermore, this compound upregulates the expression of GADD45α and p21, proteins involved in cell cycle arrest and DNA damage response, further promoting apoptosis.[7]

In HepG2 cells, this compound induces autophagy-dependent apoptosis through the lysosomal-mitochondrial axis.[1][10] This involves lysosomal membrane permeabilization and the release of cathepsin D.[10]

Neurotoxicity

The neurotoxic effects of this compound have been demonstrated in vitro using PC-12 cells as a model system.[7][8] Treatment with this compound at micromolar concentrations induces significant apoptosis in these neuronal cells.[7] The neurotoxicity is linked to the induction of oxidative stress and an inflammatory response, characterized by the increased production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β).[7]

Antiviral and Antifungal Activity

Beyond its effects on mammalian cells, this compound has also demonstrated inhibitory activity against HIV-1 and the opportunistic fungus Candida albicans.[11] In a chronically HIV-1 infected T-lymphoid cell line, this compound reduced the production of the viral p24 antigen in a dose-dependent manner.[11] The proposed mechanism of action is a reduction in protein synthesis, as it appears to inhibit HIV-1 replication at post-integrational stages.[11]

In C. albicans, this compound at a concentration of 12.5 µM markedly inhibited several parameters associated with its pathogenicity, including cellular proliferation, germ tube formation, and the release of proteases and phospholipases.[11]

Quantitative Data on In Vitro Activities

The following tables summarize the available quantitative data on the in vitro biological activities of this compound.

| Activity | Cell Line / System | Parameter | Value | Reference |

| Cytotoxicity | PC-12 | Apoptosis Induction | Significant at 5 and 10 µM | [7] |

| HeLa | IC50 | 0.7 µM | [8] | |

| Antiviral Activity | H9 HTLV IIIB (HIV-1 infected) | Pharmacological Selectivity Index | 2.6 | [11] |

| Antifungal Activity | Candida albicans | Inhibitory Concentration | 12.5 µM | [11] |

| Enzyme Inhibition | Ox-heart mitochondrial ATPase | KD | 0.5 - 4.2 µM | [5] |

| Rat liver mitochondrial ATPase | KD | 0.15 µM | [5] | |

| Yeast F1-ATPase | KI | 2 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activities of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on cell viability and to quantify its cytotoxic potential.

Commonly Used Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., PC-12, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the this compound concentration.

Apoptosis Assays

Objective: To detect and quantify apoptosis induced by this compound.

Commonly Used Assays:

-

Annexin V-FITC/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic cascade.

Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with this compound as described in the cytotoxicity assay protocol.

-

Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

ATP Synthase Inhibition Assay

Objective: To measure the inhibitory effect of this compound on mitochondrial ATP synthase activity.

Protocol: Measurement of ATPase Activity

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, bovine heart) by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, and the substrate ATP.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the isolated mitochondria or purified F1-ATPase.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time.

-

Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: Calculate the percentage of inhibition of ATPase activity at each this compound concentration and determine the IC50 or KI value.

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the in vitro activities of this compound.

Caption: this compound-induced apoptosis signaling pathway.

Caption: General workflow for in vitro cytotoxicity assays.

Caption: Mechanism of this compound-mediated ATP synthase inhibition.

Conclusion

This compound is a mycotoxin with significant in vitro biological activities, primarily driven by its potent inhibition of mitochondrial ATP synthase. This leads to a cascade of cytotoxic effects, including the induction of apoptosis, oxidative stress, and inflammation in various cell types. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the toxicological properties of this compound and for professionals in drug development exploring its potential as a pharmacological tool or lead compound. Further research is warranted to fully elucidate the complex signaling networks modulated by this mycotoxin and to translate these in vitro findings to potential in vivo consequences.

References

- 1. mdpi.com [mdpi.com]

- 2. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Genome Analysis Revealed the Genes Responsible for this compound Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and acute toxicity of this compound, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis through oxidative damage and inflammatory response in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro inhibitory activity of this compound against HIV-1 and an HIV-associated opportunist: Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Citreoviridin: A Neurotoxic Mycotoxin Targeting Mitochondrial ATP Synthase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Citreoviridin is a polyketide mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in staple grains such as rice and corn.[1] Its consumption has been linked to acute cardiac beriberi, a condition characterized by neurological and cardiovascular dysfunction. The primary mechanism of this compound's toxicity lies in its potent and specific inhibition of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[2] This disruption of cellular energy metabolism has profound downstream effects, particularly in highly active tissues like the central nervous system, leading to neuronal cell death and the associated neurotoxic symptoms. This technical guide provides an in-depth overview of this compound's role as a neurotoxic mycotoxin, focusing on its mechanism of action, quantitative toxicity, and the experimental protocols used for its study. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and animal health. This compound (CTV) is a prominent neurotoxic mycotoxin that has been implicated in outbreaks of "yellow rice disease," which can lead to acute cardiac beriberi.[3] The clinical manifestations of this compound poisoning include ascending paralysis, convulsions, and respiratory arrest, highlighting its potent effect on the nervous system.[3] This guide delves into the molecular underpinnings of this compound's neurotoxicity, with a focus on its interaction with mitochondrial ATP synthase and the subsequent cellular signaling cascades that lead to neuronal demise.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The cornerstone of this compound's toxicity is its function as a specific inhibitor of mitochondrial F1F0-ATP synthase.[2] This enzyme complex, located in the inner mitochondrial membrane, is essential for cellular respiration and the synthesis of ATP.

This compound binds non-competitively to the β-subunit of the F1 portion of ATP synthase, at a site distinct from that of another common inhibitor, aurovertin.[2][4] This binding event locks the enzyme in a conformation that prevents the catalytic cycle of ATP synthesis.[5] The inhibition is uncompetitive with respect to ATP hydrolysis, meaning it binds to the enzyme-substrate complex.[5]

The disruption of ATP synthesis has catastrophic consequences for neurons, which have a high energy demand to maintain ion gradients, neurotransmitter synthesis and release, and other vital functions. The resulting energy deficit is a primary trigger for the downstream neurotoxic effects of this compound.

Quantitative Toxicity Data

The toxicity of this compound has been quantified in various experimental models. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of ATP Synthase by this compound

| Parameter | Enzyme Source | Value | Reference(s) |

| Ki (ATP Hydrolysis) | Soluble Beef Heart Mitochondrial F1-ATPase | 4.5 µM | [5] |

| Ki (ATP Hydrolysis) | Membrane-Bound Beef Heart Mitochondrial F1-ATPase | ~4 µM | [5] |

| Kis (ATP Synthesis) | Membrane-Bound Beef Heart Mitochondrial F1-ATPase | 0.12 µM | [5] |

| Kii (ATP Synthesis) | Membrane-Bound Beef Heart Mitochondrial F1-ATPase | 0.16 µM | [5] |

| KD (this compound-ATPase complex) | Ox-heart mitochondrial preparations | 0.5 - 4.2 µM | [6] |

| KD (this compound-ATPase complex) | Rat liver mitochondria | 0.15 µM | [6] |

Table 2: In Vivo Acute Toxicity of this compound

| Animal Model | Route of Administration | LD50 | Reference(s) |

| Mice | Subcutaneous | 3.6 - 11.8 mg/kg | [7] |

| Mice | Intraperitoneal | 7.5 mg/kg | [7] |

Signaling Pathways in this compound-Induced Neurotoxicity

The inhibition of ATP synthase by this compound initiates a cascade of cellular events that culminate in neuronal cell death. Key signaling pathways implicated in this process include oxidative stress, inflammation, and apoptosis.

Mitochondrial Dysfunction and Oxidative Stress

The disruption of the electron transport chain due to ATP synthase inhibition leads to an increase in the production of reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. Oxidative damage to lipids, proteins, and DNA further compromises cellular function and contributes to the apoptotic cascade.

Caption: this compound-induced mitochondrial dysfunction and oxidative stress pathway.

Apoptotic Signaling Cascade

This compound treatment has been shown to induce apoptosis in neuronal cells.[8] This programmed cell death is triggered by both the energy deficit and the oxidative stress caused by mitochondrial dysfunction. Key players in this pathway include the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: Apoptotic signaling cascade initiated by this compound in neuronal cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neurotoxic effects of this compound.

Extraction and Quantification of this compound from Rice

This protocol is adapted from established methods for mycotoxin analysis.[1][3]

Objective: To extract and quantify this compound from contaminated rice samples.

Materials:

-

Rice sample

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica and amino solid-phase extraction (SPE) columns

-

Ethyl acetate-hexane (75:25, v/v)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Extraction: Homogenize the rice sample and extract with dichloromethane.

-

Cleanup: Pass the extract through anhydrous sodium sulfate to remove water. Further purify the extract using silica and amino SPE columns.

-

Analysis: Analyze the purified extract by normal-phase HPLC.

-

Mobile Phase: Ethyl acetate-hexane (75:25) at a flow rate of 1.5 mL/min.

-

Detection: Fluorescence detector with excitation at 388 nm and emission at 480 nm.

-

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve.

Caption: Workflow for the extraction and quantification of this compound from rice.

In Vitro Neurotoxicity Assay using SH-SY5Y Cells

This protocol provides a general framework for assessing the neurotoxicity of this compound using the human neuroblastoma SH-SY5Y cell line, a common model in neurotoxicology research.[9][10]

Objective: To determine the cytotoxic effects of this compound on neuronal cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control (solvent only).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).

Caption: Experimental workflow for in vitro neurotoxicity assessment using the MTT assay.

ATP Synthase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on mitochondrial ATP synthase activity.[11]

Objective: To determine the IC50 of this compound for ATP synthase inhibition.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay buffer (containing substrates like NADH and ADP)

-

Enzyme-coupled system (e.g., pyruvate kinase and lactate dehydrogenase)

-

This compound solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer, enzyme-coupled system, and isolated mitochondria.

-

Baseline Measurement: Monitor the decrease in NADH absorbance at 340 nm to establish a baseline rate of ATP hydrolysis (reverse reaction of ATP synthase).

-

Inhibitor Addition: Add different concentrations of this compound to the reaction mixture.

-

Activity Measurement: Continuously monitor the change in absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound poses a significant health risk due to its potent neurotoxic effects, which are primarily mediated by the inhibition of mitochondrial ATP synthase. This guide has provided a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, supported by quantitative data and detailed experimental protocols. The disruption of cellular energy homeostasis triggers a cascade of detrimental events, including oxidative stress and apoptosis, ultimately leading to neuronal cell death. A thorough understanding of these pathways is crucial for developing effective strategies to mitigate the risks associated with this compound exposure and for exploring potential therapeutic interventions for related neurodegenerative conditions. The provided diagrams and protocols serve as valuable resources for researchers and professionals in the fields of toxicology, neuroscience, and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toxicologia.unb.br [toxicologia.unb.br]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound and isothis compound on beef heart mitochondrial ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The In Vivo and In Vitro Toxicokinetics of this compound Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

An In-depth Technical Guide to Fungal Production of Citreoviridin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin belonging to the polyketide family, characterized by a distinctive yellow color and potent neurotoxic properties. It is a known inhibitor of mitochondrial F1F0-ATPase, a critical enzyme in cellular energy production. This mode of action has garnered interest in its potential applications in drug development, alongside concerns for its toxicological impact as a food contaminant. This guide provides a comprehensive overview of the fungal species known to produce this compound, detailed methodologies for its production and analysis, and an exploration of the biosynthetic and regulatory pathways governing its synthesis.

Fungal Species Producing this compound

Several fungal species, primarily within the genera Penicillium and Aspergillus, are recognized producers of this compound. The most significant and well-documented of these include:

-

Penicillium citreonigrum : This species is a major producer of this compound and is often associated with the contamination of rice, leading to a condition known as "yellow rice disease," which has been linked to cardiac beriberi.

-

Aspergillus terreus : A ubiquitous soil fungus, certain strains of A. terreus are capable of synthesizing this compound.

-

Eupenicillium ochrosalmoneum : This species has been identified as a producer of this compound, notably in maize.

Quantitative Production of this compound

The production of this compound is highly dependent on the fungal species, substrate, and fermentation conditions. The following tables summarize quantitative data on this compound production from various studies.

Table 1: this compound Production by Penicillium citreonigrum

| Fermentation Type | Substrate/Medium | Incubation Time | Temperature | Yield | Reference |

| Submerged | Yeast Extract Sucrose (YES) Broth | 8 days | 25°C | 5.54 g crude extract from 48 x 500 mL flasks (estimated 74.3% in mycelia) | |

| Solid-State | Rice | Not Specified | Not Specified | 12 to 96.7 ng/g in rice; 128 to 254 ng/g in rice bran |

Table 2: this compound Production by Eupenicillium ochrosalmoneum

| Substrate | Condition | Yield Range (µg/kg) | Reference |

| Maize Kernels (Bulk Samples) | Natural Contamination | 19 - 2,790 | |

| Maize Kernels (Hand-picked, yellow-stained) | Natural Contamination | 53,800 - 759,900 | |

| Maize Kernels (Wound-inoculated) | Controlled Environment | 142,000 - 2,780,000 |

Experimental Protocols

Production and Extraction of this compound from Penicillium citreonigrum

This protocol is adapted from Rocha et al. (2015).

1. Fungal Culture and Fermentation:

- Inoculate Penicillium citreonigrum into 500 mL of Yeast Extract Sucrose (YES) liquid medium.

- Incubate at 25°C for 8 days in stationary culture.

2. Extraction from Liquid Medium:

- Separate the mycelium from the liquid medium by filtration.

- Extract the liquid medium twice with chloroform.

3. Extraction from Mycelium:

- Fragment the mycelium and cover with chloroform.

- Sonciate for 20 minutes to enhance extraction efficiency.

- Filter the chloroform extract.

4. Purification:

- Combine the chloroform extracts from the liquid medium and mycelium.

- Filter through anhydrous sodium sulfate.

- Evaporate the solvent to obtain the crude extract.

- Further purify the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-PDA

Chromatographic Conditions:

-

HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient of methanol and water with 1% acetic acid. A common starting condition is 65:35 (methanol:water with 1% acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 385 nm.

-

Quantification: Based on a calibration curve prepared from a certified this compound standard.

Quantification of this compound by LC-MS/MS

Sample Preparation:

-

Extract this compound from the sample matrix using an appropriate solvent, such as a mixture of acetonitrile, water, and acetic acid.

-

The extract may require a clean-up step, for which various solid-phase extraction (SPE) cartridges are available.

LC-MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for this compound is typically m/z 403.2.

-

Product ions for quantification and confirmation can be selected based on fragmentation patterns. For example, transitions of m/z 403.2 -> 315.0 and m/z 403.2 -> 139.0 have been used.

-

-

Declustering Potential (DP): ~56 V.

-

Collision Energy (CE): Optimized for each transition (e.g., 13 V for m/z 315 and 33 V for m/z 139).

-

Collision Cell Exit Potential (CXP): ~10 V.

Biosynthetic and Signaling Pathways

This compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a gene cluster, which has been identified in both Aspergillus terreus and Penicillium citreonigrum. The core of this pathway is a highly reducing polyketide synthase (HR-PKS).

Experimental Workflow for this compound Production and Analysis

The following diagram outlines a typical workflow for the production, extraction, purification, and analysis of this compound from fungal cultures.

Citreoviridin: A Comprehensive Technical Review of its Impact on Human Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in staple grains such as rice and corn.[1][2] Historically linked to "yellow rice disease" and outbreaks of cardiac beriberi, this potent neurotoxin continues to pose a significant threat to public health, particularly in regions reliant on rice as a primary food source.[2][3] This technical guide provides an in-depth review of the current scientific understanding of this compound's impact on human health. It covers the toxin's mechanism of action, toxicokinetics, and associated pathologies, with a focus on quantitative toxicological data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of mycotoxins and their implications for human disease.

Introduction

This compound (CTV) is a yellow, polyene-pyrone mycotoxin that has been the subject of scientific investigation for decades due to its severe neurotoxic and cardiotoxic effects.[4][5] Its presence in moldy cereals, particularly rice, has been correlated with serious health crises, including a notable outbreak of beriberi in Brazil where P. citreonigrum and this compound were detected in rice samples.[4][6] The toxin's primary molecular target is the mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy production.[7][8] By inhibiting this enzyme, this compound disrupts the fundamental process of ATP synthesis, leading to a cascade of cellular dysfunctions that manifest as the clinical symptoms of toxicity.[7][9] This guide will explore the biochemical and physiological consequences of this inhibition, providing a detailed overview of the toxin's health impacts.

Mechanism of Action

The principal mechanism of this compound's toxicity is its potent and specific inhibition of mitochondrial ATP synthase.[7] It binds to the β-subunit of the F1 portion of the enzyme, distinct from the binding site of another well-known ATP synthase inhibitor, aurovertin.[10] This interaction inhibits the enzyme's catalytic activity, disrupting the synthesis of ATP from ADP and inorganic phosphate.

Low concentrations of this compound primarily inhibit the forward reaction of ATP synthase (ATP synthesis) with a minor effect on the reverse reaction (ATP hydrolysis).[7] However, at higher concentrations, both the forward and reverse activities of the enzyme are inhibited.[7] This disruption of cellular energy metabolism is the foundational event that leads to the wide array of toxic effects observed in various organ systems.

Signaling Pathways Affected

Recent research has begun to elucidate the specific signaling pathways that are disrupted by this compound, leading to cellular apoptosis and organ damage. A key pathway identified in cardiomyocytes involves the peroxisome proliferator-activated receptor-gamma (PPAR-γ), mechanistic target of rapamycin complex 2 (mTORC2), and autophagy.

This compound has been shown to inhibit the transcriptional activity of PPAR-γ.[11] This inhibition, in turn, affects the downstream mTORC2 signaling complex, a key regulator of cell growth and survival. The dysregulation of the PPAR-γ-mTORC2 axis by this compound leads to the stimulation of autophagy and subsequent apoptosis through the lysosomal-mitochondrial axis in cardiomyocytes.[11] Thiamine (Vitamin B1) and selenium have been shown to counteract these effects by accelerating the basal transcriptional activity of PPAR-γ, highlighting a potential protective mechanism.[11]

Toxicokinetics and Human Health Effects

This compound contamination is primarily associated with the consumption of moldy rice and other cereals.[1][4] The toxin is well-absorbed from the gastrointestinal tract. Studies in swine have shown high bioavailability (116.4%).[4] In humans, it is predicted that this compound also has a high permeability coefficient, suggesting efficient absorption, although elimination may be faster than in swine.[4]

The toxic effects of this compound are multi-systemic, with the central nervous and cardiovascular systems being the most prominently affected.

Neurological Effects: The hallmark of this compound poisoning is a progressive, ascending paralysis.[4] Other neurological symptoms include disturbances of the central nervous system, convulsions, and ultimately, respiratory arrest, which is a primary cause of death.[4][12]